Technical Guide: Synthesis and Characterization of 1-Cyclopropoxy-2-iodobenzene
Technical Guide: Synthesis and Characterization of 1-Cyclopropoxy-2-iodobenzene
This technical guide details the synthesis, characterization, and process considerations for 1-Cyclopropoxy-2-iodobenzene (CAS: 1243289-94-2).
Executive Summary & Strategic Rationale
1-Cyclopropoxy-2-iodobenzene is a high-value aryl halide intermediate used primarily as a scaffold in medicinal chemistry. Its core utility lies in the cyclopropyl ether moiety , which serves as a metabolically stable bioisostere for methoxy or ethyl groups. The cyclopropyl group alters the lipophilicity (
The presence of the ortho-iodine atom provides a versatile handle for downstream functionalization via:
-
Lithium-Halogen Exchange: Access to aryl lithium species for reaction with electrophiles (e.g., borates, aldehydes).
-
Transition Metal Catalysis: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
This guide prioritizes the Chan-Lam Coupling as the primary synthetic route due to its operational mildness and reproducibility, while also detailing the Direct Alkylation method for specific scale-up scenarios.
Retrosynthetic Analysis & Route Selection
The synthesis of cyclopropyl aryl ethers is non-trivial due to the poor electrophilicity of cyclopropyl halides (retarded
Route A: Copper-Mediated Chan-Lam Coupling (Recommended)
This route utilizes 2-iodophenol and cyclopropylboronic acid . It is the superior choice for research-scale synthesis (mg to multigram) because it proceeds under mild oxidative conditions, preserving the sensitive iodine handle.
-
Mechanism: Oxidative cross-coupling via a Cu(II)/Cu(III) catalytic cycle.
-
Key Advantage: Avoids high temperatures; high functional group tolerance.
-
Key Challenge: Requires stoichiometric copper or an external oxidant (air/oxygen).[1]
Route B: Nucleophilic Substitution ( -like)
Direct alkylation of 2-iodophenol with cyclopropyl bromide using Cesium Carbonate (
-
Mechanism: Forced nucleophilic substitution.
-
Key Advantage: Low reagent cost (avoids boronic acids).
-
Key Challenge: Harsh conditions often lead to de-iodination or elimination of the cyclopropyl halide to propene. Recommended only for cost-critical large-scale batches where purification capabilities are robust.
Detailed Experimental Protocols
Protocol 1: Chan-Lam Coupling (Primary Method)
Reaction Scheme:
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Iodophenol | 1.0 | Substrate |
| Cyclopropylboronic acid | 2.0 - 2.5 | Coupling Partner |
| Copper(II) Acetate | 1.0 | Catalyst/Oxidant |
| 1,10-Phenanthroline | 1.0 | Ligand (Stabilizes Cu-species) |
| Sodium Carbonate | 2.0 | Base |
| 1,2-Dichloroethane (DCE) | Solvent | Concentration ~0.1 M |
| Molecular Sieves (4Å) | Additive | Water scavenger (Critical) |
Step-by-Step Methodology:
-
Catalyst Activation: In a dry round-bottom flask equipped with a drying tube (or under an air atmosphere balloon), combine Cu(OAc)
(1.0 eq) and 1,10-phenanthroline (1.0 eq) in DCE. Stir for 15 minutes until a rich blue-green complex forms. -
Substrate Addition: Add 2-iodophenol (1.0 eq), cyclopropylboronic acid (2.0 eq), and activated 4Å molecular sieves.
-
Base Addition: Add Na
CO (2.0 eq). -
Reaction: Heat the mixture to 70°C under an atmosphere of dry air (or O
balloon for faster kinetics). Stir vigorously for 16–24 hours.-
Scientist's Note: Vigorous stirring is essential to facilitate oxygen transfer from the headspace to the liquid phase for catalyst re-oxidation.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with CH
Cl . -
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Eluent: 0-5% Ethyl Acetate in Hexanes). The product is a colorless to pale yellow oil.
Protocol 2: Direct Alkylation (Scale-Up Alternative)
Reagents: 2-Iodophenol (1.0 eq), Bromocyclopropane (2.5 eq), Cs
Methodology:
-
Dissolve 2-iodophenol in DMF (0.2 M).
-
Add Cs
CO and Bromocyclopropane. -
Critical Step: Seal the vessel (pressure tube recommended) and heat to 150°C for 24 hours.
-
Safety Warning: Bromocyclopropane is volatile; pressure will build up. Use a blast shield.
-
Workup: Dilute with water, extract exhaustively with Ethyl Acetate (3x). Wash organics with LiCl solution (to remove DMF). Purify as above.
Workflow Visualization
Figure 1: Decision matrix and process flow for the synthesis of 1-Cyclopropoxy-2-iodobenzene.
Characterization Profile
The following data represents the expected spectroscopic signature for 1-Cyclopropoxy-2-iodobenzene.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.78 | dd | 1H | Ar-H (ortho to I) | Deshielded by Iodine anisotropy. | |
| 7.28 | td | 1H | Ar-H (meta) | Standard aromatic region. | |
| 7.15 | dd | 1H | Ar-H (ortho to O) | Shielded by ether oxygen. | |
| 6.75 | td | 1H | Ar-H (meta) | Para to Iodine. | |
| 3.75 - 3.85 | m | 1H | O-CH (Cyclopropyl) | Characteristic methine proton. | |
| 0.75 - 0.90 | m | 4H | Cyclopropyl CH | Distinctive high-field multiplets. | |
| ~157.5 | C | - | Ar-C-O | Ipso carbon attached to oxygen. | |
| ~139.5 | CH | - | Ar-C-H | Ortho to Iodine. | |
| ~86.5 | C | - | Ar-C-I | Carbon bearing Iodine (shielded). | |
| ~51.5 | CH | - | O-C H (Cyclopropyl) | Ether linkage. | |
| ~6.5 | CH | - | Cyclopropyl C H | Ring strain character. |
Mass Spectrometry (MS)[4]
-
Method: GC-MS (EI) or LC-MS (ESI+).
-
Molecular Ion:
260.0 . -
Fragmentation Pattern: Expect a loss of the cyclopropyl radical (
) or Iodine radical ( ).
Process Safety & Troubleshooting
Critical Control Points (CCPs)
-
Moisture Sensitivity (Chan-Lam): Water inhibits the catalytic cycle by competing with the boronic acid for copper coordination. Action: Use activated 4Å molecular sieves and anhydrous DCE.
-
Stoichiometry of Boronic Acid: Cyclopropylboronic acid is prone to protodeboronation. Action: Use 2.0–2.5 equivalents to ensure full conversion.
-
Iodine Stability: Aryl iodides are light-sensitive. Action: Wrap reaction vessels in aluminum foil and store the final product in amber vials at 4°C.
Troubleshooting Logic
Figure 2: Troubleshooting decision tree for the Chan-Lam coupling protocol.
References
-
Engle, K. M., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry.
-
Pfizer Inc. (2019). "Process for the preparation of boronic acid derivatives." U.S. Patent 10,392,413.
-
King, A. O., et al. (2022). "Substituted acyl sulfonamides for treating cancer." WO2022081842A1.
-
PubChem. (n.d.).[4] "1-Cyclopropoxy-2-iodobenzene (Compound)." National Center for Biotechnology Information.
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. WO2022081842A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]
- 3. US20240408169A1 - Cyclin inhibitors - Google Patents [patents.google.com]
- 4. 1-Cyclopropoxy-2-iodobenzene | C9H9IO | CID 71307763 - PubChem [pubchem.ncbi.nlm.nih.gov]
